4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol
Description
Contextualization of Fluorinated Organic Compounds in Modern Chemistry
Fluorinated organic compounds have carved a unique and indispensable niche in modern chemistry, primarily due to the distinctive properties conferred by the fluorine atom. As the most electronegative element, fluorine's incorporation into organic molecules can dramatically alter their physical, chemical, and biological characteristics. These alterations include increased thermal stability, enhanced lipophilicity, and modified electronic properties. Fluorinated alcohols, a key subgroup, exhibit unique attributes such as high hydrogen bond donor strength, low nucleophilicity, and high polarity. rsc.org These characteristics make them valuable as specialty solvents and reagents in a variety of chemical transformations. rsc.org
Importance of Allylic Fluorinated Alcohols in Synthetic Methodologies
Within the family of fluorinated molecules, allylic alcohols that contain fluorine are particularly valuable as versatile building blocks in organic synthesis. The allylic alcohol motif (a hydroxyl group attached to a carbon adjacent to a double bond) is a highly reactive functional group, participating in a wide array of chemical reactions including substitutions, oxidations, and rearrangements. nih.govnih.gov When combined with the electronic effects of a fluorine-containing substituent, these molecules become powerful intermediates for creating more complex fluorinated targets. The synthesis of fluorinated allylic alcohols is an active area of research, with methods being developed to ensure high stereoselectivity and efficiency. researchgate.net These compounds are in significant demand for their potential applications in pharmaceutical and materials science.
Overview of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol within Chemical Science and Research Trajectories
This compound is a structurally distinct allylic alcohol featuring a terminal heptafluoropropyl group. This perfluorinated tail significantly influences the molecule's reactivity and physical properties, making it an intriguing subject for chemical research. While it is commercially available, indicating its use in chemical synthesis, detailed research findings, specific synthesis protocols, and comprehensive spectroscopic data for this particular compound are not widely available in peer-reviewed scientific literature.
Based on the known reactivity of similar fluorinated allylic alcohols, this compound is anticipated to be a valuable precursor for the synthesis of advanced fluorine-containing molecules. Its potential applications lie in its ability to introduce the heptafluoropropyl group into various molecular scaffolds, a common strategy in the development of pharmaceuticals and advanced materials to enhance stability and tune biological activity. However, without published research, its specific reaction pathways and applications remain a prospective area for future investigation.
Note on Available Data:
Following a comprehensive search of scientific databases and literature, detailed experimental data for this compound, including specific synthesis and manufacturing processes, in-depth chemical reactivity studies, and complete spectroscopic and analytical data (NMR, IR, Mass Spectrometry), could not be located in the public domain. The information presented is based on the general properties and reactivity of the fluorinated allylic alcohol class of compounds.
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRYHIWIYHYOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(C(C(F)(F)F)(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895233 | |
| Record name | 3-(Perfluoropropyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-03-8 | |
| Record name | 3-(Perfluoropropyl)-2-propen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20895233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,4,5,5,6,6,6 Heptafluorohex 2 En 1 Ol and Structural Analogues
Retrosynthetic Analysis and Identification of Key Precursors
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For 4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol, the primary disconnections are at the carbon-carbon double bond and the bond connecting the fluorinated alkyl chain to the unsaturated backbone.
A plausible retrosynthetic approach would involve disconnecting the molecule at the C3-C4 bond, leading to a two-carbon aldehyde equivalent (glycolaldehyde or a protected form) and a four-carbon fragment bearing the heptafluorobutyl group. This disconnection suggests a synthetic strategy involving the coupling of a C4-perfluoroalkyl unit with a C2-carbonyl compound.
Another key disconnection can be made at the C-F bonds, although this is less common in practice and typically involves building the fluorinated chain step-by-step, which can be a more arduous process. The more strategically sound approach is to utilize a pre-functionalized heptafluorobutyl building block.
Key Precursors Identified through Retrosynthetic Analysis:
| Precursor Type | Specific Examples |
| Heptafluorobutyl-containing building block | Heptafluorobutyl iodide, Heptafluorobutyraldehyde (B1329308) |
| Two-carbon synthon | Acrolein, Glycolaldehyde, Vinyl magnesium bromide |
| Three-carbon synthon with terminal alcohol | Propargyl alcohol |
Strategies for the Introduction and Elaboration of the Perfluoroalkyl Moiety
A crucial step in the synthesis of the target molecule is the introduction of the heptafluorobutyl group. This can be achieved through various methods, primarily involving the use of specific fluorinating agents on a pre-existing hydrocarbon skeleton or by employing building blocks that already contain the perfluoroalkyl chain. alfa-chemistry.com
While direct fluorination of a corresponding hydrocarbon alkene is conceptually possible, it often lacks selectivity and can be aggressive. A more controlled approach involves the functionalization of a pre-existing double bond. For instance, the addition of a perfluoroalkyl radical across a double bond is a well-established method. acs.orgacs.org These radicals can be generated from various precursors, such as perfluoroalkyl iodides, in the presence of a radical initiator. acs.org
Electrophilic fluorinating agents can also be employed, though they are more commonly used for introducing single fluorine atoms or trifluoromethyl groups. organic-chemistry.org The synthesis of a heptafluorohexyl group via direct fluorination of a hexenyl alcohol is generally not a preferred route due to potential side reactions and lack of control.
A more common and controlled strategy involves the use of pre-fluorinated building blocks. Perfluoroalkyl halides, particularly iodides, are versatile precursors for generating perfluoroalkyl radicals or organometallic reagents. acs.orgalfa-chemistry.com
Examples of Coupling Reactions with Fluorinated Building Blocks:
| Reaction Type | Reagents and Conditions | Description |
| Radical Addition | Rf-I, AIBN (initiator), alkene | A perfluoroalkyl radical is generated and adds across a carbon-carbon double bond. acs.org |
| Nucleophilic Perfluoroalkylation | Rf-I, TDAE | Tetrakis(dimethylamino)ethylene (TDAE) can generate a perfluoroalkyl anion for nucleophilic attack. researchgate.net |
| Organometallic Coupling | Rf-Li or Rf-MgX with an electrophile | Perfluoroalkyl lithium or Grignard reagents can be formed and reacted with various electrophiles. alfa-chemistry.com |
These methods allow for the direct incorporation of the heptafluorobutyl moiety onto a carbon framework that can be further elaborated to form the target allylic alcohol.
Formation of the Unsaturated Alcohol Functionality
The synthesis of the allylic alcohol motif is a fundamental transformation in organic chemistry, with numerous methods available to control the stereochemistry of the double bond and the chiral center if one is formed. acs.orgnih.govacs.org
The carbon-carbon double bond in this compound can be constructed using several classic olefination reactions. The stereochemical outcome of these reactions is often a critical consideration.
Wittig Reaction: The reaction of an appropriate phosphorus ylide with an aldehyde is a widely used method for olefin synthesis. The stereoselectivity (E vs. Z) can be influenced by the nature of the ylide and the reaction conditions.
Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction typically employs phosphonate (B1237965) carbanions and often provides excellent E-selectivity for the resulting alkene. acs.org
Julia-Kocienski Olefination: This method is known for its high stereoselectivity in forming trans-alkenes. organic-chemistry.org
The choice of olefination method would depend on the specific precursors being used and the desired stereochemistry of the final product.
Direct construction of the allylic alcohol can be achieved through several powerful reactions:
Nozaki-Hiyama-Kishi (NHK) Reaction: This chromium-catalyzed coupling of an aldehyde with a vinyl or aryl halide is a reliable method for forming allylic alcohols, even in complex settings. researchgate.netrsc.org A potential route to the target molecule could involve the coupling of heptafluorobutyraldehyde with a vinyl halide.
Addition of Organometallic Reagents to α,β-Unsaturated Aldehydes: The 1,2-addition of a nucleophile to an α,β-unsaturated aldehyde, such as acrolein, can yield an allylic alcohol. In this context, a heptafluorobutyl organometallic reagent could be added to acrolein.
Reduction of α,β-Unsaturated Carbonyls: The selective reduction of the carbonyl group of an α,β-unsaturated aldehyde or ketone can afford an allylic alcohol. For instance, the reduction of 4,4,5,5,6,6,6-heptafluorohex-2-enal would yield the target molecule.
Stereoselective Methods for Allylic Alcohol Synthesis:
| Method | Key Features | Potential Application |
| Asymmetric Lithiation-Borylation | Substrate-controlled rearrangement to form chiral allylic alcohols. nih.govresearchgate.net | Synthesis of enantiomerically enriched analogues. |
| Catalytic Asymmetric Vinylation | Enantioselective addition of a vinyl group to an aldehyde. organic-chemistry.org | Could be adapted for the synthesis of chiral fluorinated allylic alcohols. |
| Reductive Coupling of Alkynes and Aldehydes | Nickel-catalyzed reductive coupling to form tri- and tetrasubstituted allylic alcohols with high stereocontrol. acs.org | A potential route starting from a fluorinated alkyne. |
The synthesis of this compound can be approached through a variety of established synthetic methodologies. The key challenges lie in the controlled introduction of the perfluoroalkyl group and the stereoselective formation of the allylic alcohol functionality. By leveraging modern synthetic techniques, including cross-coupling reactions and stereoselective olefination and reduction methods, these challenges can be effectively addressed.
Catalytic Protocols in the Synthesis of this compound
Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. The development of such protocols for the synthesis of this compound is a key area of research.
Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, transition metal catalysts could be employed in two main ways: catalyzing the dehydroiodination of the precursor 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol (B1602212), or facilitating a direct coupling of a heptafluoropropyl source with a three-carbon building block.
While specific examples for the target molecule are scarce, the broader literature on transition metal-catalyzed reactions of fluorinated compounds provides a strong basis for potential synthetic strategies. Palladium, rhodium, and copper complexes are well-known to catalyze a variety of cross-coupling and elimination reactions. For instance, palladium-catalyzed reactions are widely used for their high efficiency and functional group tolerance. A plausible approach would be the use of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base to promote the dehydroiodination of the iodohydrin precursor. The choice of ligands and base would be crucial to optimize the reaction and prevent side reactions.
Similarly, rhodium and copper catalysts have shown utility in the synthesis of fluorinated organic molecules. Copper-catalyzed reactions, in particular, are often effective for reactions involving perfluoroalkyl iodides. A potential route could involve the copper-catalyzed addition of heptafluoropropyl iodide to a suitable alkyne, such as propargyl alcohol, followed by selective reduction to the allylic alcohol.
The table below summarizes potential transition metal-catalyzed approaches based on analogous reactions reported in the literature.
| Catalyst System | Substrates | Potential Reaction Type | Expected Product | Key Considerations |
| Pd(PPh₃)₄ / Base (e.g., Et₃N) | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | Dehydroiodination | This compound | Optimization of base, solvent, and temperature to favor elimination over other pathways. |
| Rh(I) complex / Ligand | Heptafluoropropyl iodide, Propargyl alcohol | Additive Coupling/Reduction | This compound | Regio- and stereoselectivity of the addition and subsequent reduction. |
| Cu(I) salt (e.g., CuI) / Ligand | Heptafluoropropyl iodide, Propargyl alcohol | Sonogashira-type coupling followed by reduction | 4,4,5,5,6,6,6-Heptafluoro-2-yn-1-ol (intermediate) | Requires a subsequent selective reduction step to the desired allylic alcohol. |
This table presents potential catalytic systems based on general principles of transition metal catalysis and may require experimental validation for the specific synthesis of this compound.
In addition to transition metal catalysis, organocatalysis and biocatalysis represent promising avenues for the synthesis of this compound, offering potential for high selectivity and environmentally benign reaction conditions.
Organocatalysis:
Organocatalysis has emerged as a powerful strategy in organic synthesis. For the dehydroiodination of 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) could be effective catalysts. These bases are known to promote elimination reactions under mild conditions. While the original synthesis of similar compounds often uses stoichiometric amounts of amine bases, a catalytic amount of a stronger, non-nucleophilic organic base could potentially achieve the desired transformation more efficiently.
Biocatalysis:
Biocatalysis offers the potential for highly selective and environmentally friendly synthetic methods. Halohydrin dehalogenases are a class of enzymes that catalyze the dehalogenation of vicinal haloalcohols to form epoxides. nih.gov It is conceivable that a halohydrin dehalogenase could act on 4,4,5,5,6,6,6-heptafluoro-2-iodohexan-1-ol to catalyze the elimination of hydrogen iodide. The substrate scope of these enzymes is an active area of research, and while their activity on highly fluorinated substrates is not yet widely reported, their potential for this transformation warrants investigation. The reaction would likely proceed via an enzymatic base-mediated elimination mechanism.
Another potential biocatalytic approach could involve a dehalogenase enzyme. While many dehalogenases are known to act on chlorinated and brominated compounds, some have been shown to have activity towards fluorinated molecules, although this is less common. researchgate.net Research into novel dehalogenases with activity towards fluorinated substrates could open up new biocatalytic routes for the synthesis of compounds like this compound.
The table below outlines potential organocatalytic and biocatalytic approaches.
| Catalytic System | Substrate | Reaction Type | Expected Product | Key Considerations |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | Dehydroiodination | This compound | Optimization of catalyst loading and reaction conditions to ensure catalytic turnover. |
| Halohydrin Dehalogenase | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | Enzymatic Dehydroiodination | This compound | Enzyme screening to find a biocatalyst with activity towards the fluorinated substrate. |
| Fluoroacetate Dehalogenase (engineered) | 4,4,5,5,6,6,6-Heptafluoro-2-iodohexan-1-ol | Enzymatic Dehalogenation | This compound | Requires significant protein engineering to adapt the enzyme for this specific, non-natural substrate. researchgate.net |
This table presents potential catalytic systems based on known principles of organocatalysis and biocatalysis; their application to the specific synthesis of this compound would require further research.
Chemical Reactivity and Mechanistic Investigations of 4,4,5,5,6,6,6 Heptafluorohex 2 En 1 Ol
Reactivity Profiles of the Hydroxyl Group
The hydroxyl group in 4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol is a primary allylic alcohol. While the distant heptafluoroalkyl group exerts a moderate electron-withdrawing effect, the hydroxyl group is expected to undergo reactions typical of primary alcohols, such as oxidation, esterification, and etherification.
As a primary allylic alcohol, this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. The preservation of the double bond is a key consideration in these transformations.
Mild oxidizing agents are typically employed for the synthesis of the α,β-unsaturated aldehyde, 4,4,5,5,6,6,6-heptafluorohex-2-enal. Reagents such as manganese dioxide (MnO₂) are highly effective for the selective oxidation of allylic alcohols without affecting the double bond or causing over-oxidation. vanderbilt.edu Other common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). vanderbilt.edu
Stronger oxidizing conditions will convert the primary alcohol directly to the carboxylic acid, 4,4,5,5,6,6,6-heptafluorohex-2-enoic acid. A two-step, one-pot procedure involving an initial copper-catalyzed oxidation to the aldehyde followed by a Lindgren oxidation with sodium chlorite (B76162) (NaClO₂) is an effective method for converting allylic alcohols to their corresponding carboxylic acids. rsc.org
| Reagent(s) | Expected Major Product | Reaction Type |
|---|---|---|
| Manganese Dioxide (MnO₂) | 4,4,5,5,6,6,6-Heptafluorohex-2-enal | Selective Aldehyde Synthesis |
| Pyridinium Chlorochromate (PCC) | 4,4,5,5,6,6,6-Heptafluorohex-2-enal | Selective Aldehyde Synthesis |
| Cu Catalyst / O₂ then NaClO₂ | 4,4,5,5,6,6,6-Heptafluorohex-2-enoic acid | Carboxylic Acid Synthesis |
The hydroxyl group of this compound can be readily converted into a variety of derivatives, most notably esters and ethers. The inductive effect of the distant fluoroalkyl chain is not expected to significantly hinder the reactivity of the hydroxyl group. researchgate.net
Esterification can be achieved through several standard protocols. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) with azeotropic removal of water, can drive the equilibrium towards the ester product. researchgate.netresearchgate.net For more sensitive substrates or to achieve higher yields, the alcohol can be reacted with more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. researchgate.net
Etherification , such as the Williamson ether synthesis, is also a viable pathway. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.
| Reactant(s) | Base/Catalyst | Derivative Type | Potential Product |
|---|---|---|---|
| Acetic Anhydride | Pyridine | Ester | 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-yl acetate |
| Benzoyl Chloride | Triethylamine | Ester | 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-yl benzoate |
| 1. Sodium Hydride (NaH) 2. Methyl Iodide | N/A | Ether | 1-Methoxy-4,4,5,5,6,6,6-heptafluorohex-2-ene |
The hydroxyl group is a poor leaving group for nucleophilic substitution. However, it can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. The resulting allylic tosylate is an excellent substrate for Sₙ2 reactions. Nucleophiles can attack this derivative at the C1 position, leading to direct substitution, or at the C3 position (Sₙ2' reaction), leading to a rearranged product, although the electronic influence of the C₃F₇ group would likely disfavor the development of positive charge at the C3 position, making the direct Sₙ2 pathway more probable.
Transformations of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is highly electron-deficient due to the strong inductive effect of the adjacent heptafluoropropyl group. This electronic character reverses its typical reactivity profile; instead of behaving as a nucleophile in electrophilic additions, it acts as an electrophile, readily undergoing nucleophilic attack. rsc.orgacs.org
Hydrogenation: The double bond can be saturated via catalytic hydrogenation. Using a catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under an atmosphere of hydrogen gas (H₂) would reduce the alkene to an alkane, yielding the saturated alcohol, 4,4,5,5,6,6,6-heptafluorohexan-1-ol.
Nucleophilic Additions: Due to its electron-deficient nature, the double bond is susceptible to conjugate (or Michael) addition by soft nucleophiles. researchgate.net Reagents like amines, thiols, or enolates are expected to add to the C3 position, with subsequent protonation at the C2 position. This reactivity is in stark contrast to typical alkenes, which undergo electrophilic addition. chemistrysteps.com For example, reaction with a secondary amine like diethylamine (B46881) would be expected to yield a γ-amino alcohol product.
| Reagent(s) | Reaction Type | Expected Product |
|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenation | 4,4,5,5,6,6,6-Heptafluorohexan-1-ol |
| Diethylamine | Conjugate (Michael) Addition | 3-(Diethylamino)-4,4,5,5,6,6,6-heptafluorohexan-1-ol |
| Sodium thiophenoxide | Conjugate (Michael) Addition | 4,4,5,5,6,6,6-Heptafluoro-3-(phenylthio)hexan-1-ol |
The electron-deficient character of the double bond makes this compound an excellent participant in certain cycloaddition reactions, particularly as the electron-poor component.
[4+2] Cycloaddition (Diels-Alder Reaction): The molecule is expected to be a highly reactive dienophile in Diels-Alder reactions. libretexts.org It should react readily with electron-rich dienes, such as 2,3-dimethyl-1,3-butadiene (B165502) or cyclopentadiene, to form six-membered rings with high regioselectivity and stereoselectivity. The reaction involves the combination of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile. wikipedia.org
[2+2] Cycloaddition: While thermally forbidden for many simple alkenes, [2+2] cycloadditions can occur with highly fluorinated alkenes. libretexts.org Therefore, it is possible that this compound could undergo thermal or photochemical [2+2] cycloadditions with other alkenes to form cyclobutane (B1203170) derivatives.
| Reactant | Reaction Type | Expected Product Class |
|---|---|---|
| Cyclopentadiene | [4+2] Diels-Alder | Bicyclic adduct (Norbornene derivative) |
| 2,3-Dimethyl-1,3-butadiene | [4+2] Diels-Alder | Substituted cyclohexene |
| Ethene (photochemical) | [2+2] Photocycloaddition | Substituted cyclobutane |
Functionalization under Olefin Metathesis Conditions
Olefin metathesis is a powerful and versatile tool for the formation of carbon-carbon double bonds, enabling the synthesis of a wide array of molecules. wikipedia.orgnih.gov The reactivity of an alkene in metathesis is influenced by various factors, including the steric and electronic nature of its substituents. In the case of this compound, the presence of the electron-withdrawing heptafluoropropyl group and the allylic hydroxyl group are expected to play a significant role in its behavior in cross-metathesis (CM) and ring-closing metathesis (RCM) reactions.
Cross-metathesis of this compound with various olefin partners can lead to the synthesis of novel fluorinated building blocks. The choice of catalyst is crucial for achieving high efficiency and selectivity. Ruthenium-based catalysts, such as Grubbs' first and second-generation catalysts, are often employed due to their high functional group tolerance. harvard.edubeilstein-journals.org For electron-deficient olefins like this compound, second-generation catalysts such as the Hoveyda-Grubbs catalyst are often more effective.
A potential side reaction in the metathesis of allylic alcohols is isomerization of the double bond. This can be suppressed by the addition of additives like 1,4-benzoquinone (B44022) or by careful selection of the catalyst and reaction conditions.
Below is an interactive data table illustrating hypothetical cross-metathesis reactions of this compound with representative olefin partners.
| Olefin Partner | Catalyst | Expected Product | Potential Yield (%) |
| Styrene | Grubbs II | 1-Phenyl-6,6,7,7,8,8,8-heptafluorooct-4-en-3-ol | 75-85 |
| Methyl Acrylate | Hoveyda-Grubbs II | Methyl 7,7,8,8,9,9,9-heptafluoro-5-hydroxynon-2-enoate | 60-70 |
| Allyltrimethylsilane | Grubbs II | 1-(Trimethylsilyl)-7,7,8,8,9,9,9-heptafluoronon-4-en-3-ol | 80-90 |
Ring-closing metathesis of a diene derived from this compound, for instance, by etherification with another allyl group, would lead to the formation of a fluorinated cyclic ether. The success of such a reaction would depend on the ability of the catalyst to tolerate the steric bulk and electronic effects of the heptafluoropropyl group.
The following interactive data table presents a hypothetical RCM reaction for a derivative of this compound.
| Diene Substrate | Catalyst | Expected Product | Potential Yield (%) |
| 3-(Allyloxy)-4,4,5,5,6,6,6-heptafluorohex-1-ene | Grubbs II | 4-(2,2,3,3,4,4,4-Heptafluorobutyl)-3,6-dihydro-2H-pyran | 70-80 |
Influence of the Perfluoroalkyl Segment on Molecular Reactivity
The heptafluoropropyl group (CF3CF2CF2-) exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects.
Electronic Effects: The high electronegativity of fluorine atoms makes the heptafluoropropyl group a strong electron-withdrawing group. This has a profound inductive effect (-I) on the rest of the molecule. In organic reactions, this electron-withdrawing nature can significantly influence the reactivity of nearby functional groups. francis-press.com For instance, in electrophilic additions to the double bond, the electron-deficient nature of the alkene in this compound would make it less reactive compared to a non-fluorinated analogue.
Steric Effects: The heptafluoropropyl group is also sterically demanding. Steric hindrance can affect the rate and selectivity of chemical reactions by impeding the approach of reagents to the reactive site. rasayanjournal.co.in In the context of olefin metathesis, the steric bulk of the heptafluoropropyl group could influence the E/Z selectivity of the newly formed double bond and may necessitate the use of more reactive or less sterically hindered catalysts.
The table below summarizes the key electronic and steric parameters of the n-heptafluoropropyl group compared to a standard alkyl group.
| Parameter | n-Propyl (CH3CH2CH2-) | n-Heptafluoropropyl (CF3CF2CF2-) |
| Inductive Effect | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) |
| Steric Demand (Taft Es) | -0.36 | (estimated to be significantly more negative) |
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. scripps.edu However, under specific conditions, C-F bond activation and subsequent functionalization or defluorination can occur. researchgate.netresearchgate.net The reactivity of C-F bonds in a perfluoroalkyl chain can be influenced by the presence of adjacent functional groups and the reaction conditions employed.
For compounds containing a heptafluoropropyl group, C-F bond activation typically requires harsh conditions or the use of specific reagents such as strong reducing agents, low-valent transition metal complexes, or frustrated Lewis pairs. nih.gov Defluorination, the removal of fluorine atoms, can proceed through various mechanisms, including reductive defluorination and elimination reactions.
While the C-F bonds in this compound are expected to be robust under standard organic synthesis conditions, the potential for their reactivity should be considered, especially in the presence of highly reactive reagents or under forcing conditions. For instance, reactions involving strong bases could potentially lead to elimination of HF if a suitable proton is available.
The following table outlines some general methods for C-F bond activation and their potential applicability to heptafluoropropyl-containing compounds.
| Method | Reagents/Conditions | Potential Outcome for a Heptafluoropropyl Group |
| Reductive Defluorination | Strong reducing agents (e.g., Na, Mg) | Partial or complete defluorination |
| Transition Metal Catalysis | Low-valent transition metal complexes (e.g., Ni(0), Pd(0)) | C-F bond cleavage and cross-coupling |
| Frustrated Lewis Pairs | Sterically hindered Lewis acids and bases | Heterolytic cleavage of C-F bonds |
Advanced Spectroscopic Characterization and Structural Analysis of 4,4,5,5,6,6,6 Heptafluorohex 2 En 1 Ol
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation
High-Resolution Mass Spectrometry (HRMS):No high-resolution mass spectrometry data, which would confirm the elemental composition and provide insights into fragmentation pathways, could be found.
Without access to this empirical data, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Detailed experimental tandem mass spectrometry (MS/MS) studies specifically elucidating the fragmentation pathways of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol have not been published in peer-reviewed literature. While theoretical mass spectrometry data, such as predicted collision cross-section (CCS) values, can be found in databases like PubChem, these are computational estimations and not the result of direct experimentation.
For instance, predicted CCS values for various adducts of the molecule have been calculated. These predictions offer a theoretical glimpse into the molecule's behavior in the gas phase under mass spectrometric conditions. However, without experimental MS/MS data, the characteristic fragmentation patterns, including the formation of specific daughter ions from a selected precursor ion, remain unconfirmed. Such experimental data would be invaluable for the unequivocal identification of this compound in complex mixtures and for providing definitive structural information.
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts (Note: The following data is based on computational predictions and not experimental measurements.)
| Adduct Ion | Predicted CCS (Ų) |
| [M+H]⁺ | 138.8 |
| [M+Na]⁺ | 147.6 |
| [M-H]⁻ | 129.2 |
| [M+NH₄]⁺ | 156.0 |
| [M+K]⁺ | 144.6 |
| [M+H-H₂O]⁺ | 129.8 |
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
As with mass spectrometry, dedicated and published Infrared (IR) and Raman spectra for this compound are not available. Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For this compound, one would expect to observe characteristic absorption or scattering bands corresponding to the O-H stretch of the alcohol, the C=C stretch of the alkene, and the very strong C-F stretching vibrations of the heptafluorohexyl group.
Based on general spectroscopic principles for analogous fluorinated and unsaturated alcohols, the following table outlines the expected vibrational frequencies. It is crucial to emphasize that these are estimations and await experimental verification.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) | Notes |
| O-H Stretch (Alcohol) | 3200-3600 (broad) | 3200-3600 (weak) | The broadness in IR is due to hydrogen bonding. |
| C-H Stretch (Alkene) | 3010-3100 | 3010-3100 | |
| C-H Stretch (Alkane) | 2850-3000 | 2850-3000 | |
| C=C Stretch (Alkene) | 1640-1680 | 1640-1680 (strong) | The C=C bond is often a strong scatterer in Raman. |
| C-O Stretch (Alcohol) | 1050-1260 | 1050-1260 | |
| C-F Stretch | 1000-1400 (very strong) | 1000-1400 | Multiple strong bands are expected due to the many C-F bonds. |
Chromatographic Methods for Purity Assessment and Isomer Separation
There are no specific, published High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) methods developed for the analysis of this compound. The choice between these techniques would depend on the compound's volatility and thermal stability.
Given its molecular weight and the presence of a polar alcohol group, both GC (potentially after derivatization of the hydroxyl group to increase volatility) and reversed-phase HPLC could be viable methods for its separation and purity assessment.
For a hypothetical HPLC method, a C18 stationary phase would likely be employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector (if the chromophore provides sufficient absorption) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or mass spectrometer.
For a GC method, a mid-polarity column, such as one with a trifluoropropyl stationary phase, might be suitable due to the highly fluorinated nature of the analyte. A Flame Ionization Detector (FID) would provide good sensitivity, while coupling the GC to a mass spectrometer (GC-MS) would offer definitive identification.
Table 3: Hypothetical Chromatographic Conditions for Analysis
| Parameter | HPLC | Gas Chromatography (GC) |
| Stationary Phase | C18 (Octadecyl silane) | Mid-polarity (e.g., 50% Phenyl polysiloxane) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium or Hydrogen |
| Detector | UV-Vis, ELSD, or MS | FID or MS |
| Potential Application | Purity assessment, quantification | Separation from volatile impurities, isomer separation |
Applications of 4,4,5,5,6,6,6 Heptafluorohex 2 En 1 Ol in Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The introduction of fluorine-containing groups is a critical strategy in the development of modern pharmaceuticals and agrochemicals, as it can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov Fluorinated building blocks are often employed to avoid harsh fluorination steps late in a synthetic sequence. nih.gov However, specific examples of the integration of 4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol into pharmaceutical precursors or agrochemical intermediates are not detailed in the available literature. Similarly, while the synthesis of natural product analogues is a robust field of study, nih.gov the role of this specific heptafluorinated alcohol as a building block in such syntheses is not documented.
Development of Novel Fluorinated Reagents and Catalysts
The development of new fluorinating reagents is an active area of chemical research, aiming for greater efficiency, selectivity, and safety. nih.govsustech.edu.cn These reagents are crucial for the synthesis of a wide array of fluorinated organic compounds. lew.ro Nevertheless, research detailing the use of this compound as a precursor for creating new fluorinated reagents or catalysts could not be identified in the conducted search.
Contributions to Advanced Materials Science and Engineering
Fluorinated compounds are integral to materials science, finding use in polymers and specialized formulations due to their unique surface properties, thermal stability, and chemical resistance. However, specific data on the incorporation of this compound into polymer architectures to achieve tailored properties is not available. Furthermore, its role as a specialized component in non-therapeutic formulation chemistry is not described in the accessible scientific literature.
Computational and Theoretical Investigations of 4,4,5,5,6,6,6 Heptafluorohex 2 En 1 Ol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the electronic structure and inherent molecular properties of 4,4,5,5,6,6,6-Heptafluorohex-2-en-1-ol. These calculations, often employing methods like Density Functional Theory (DFT) and Hartree-Fock (HF), provide insights into the distribution of electrons within the molecule and how this distribution influences its physical and chemical characteristics. mpg.de
The presence of seven fluorine atoms significantly impacts the electronic structure of the molecule. Fluorine's high electronegativity leads to a substantial polarization of the C-F bonds, creating localized regions of partial positive and partial negative charges. This charge distribution is a key determinant of the molecule's reactivity and intermolecular interactions.
Key Molecular Properties from Quantum Chemical Calculations:
Dipole Moment: The significant charge separation due to the fluorine atoms is expected to result in a large molecular dipole moment. This high polarity influences the compound's solubility and its interactions with other polar molecules.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The presence of the electron-withdrawing heptafluoropropyl group is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated counterpart.
Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface visually represents the charge distribution. For this compound, these maps would likely show a region of negative potential around the fluorine and oxygen atoms and a region of positive potential around the hydrogen atoms and the carbon backbone.
Below is a hypothetical data table summarizing some of the calculated electronic properties for this compound, obtained using a representative quantum chemical method.
| Property | Calculated Value | Method |
|---|---|---|
| Dipole Moment (Debye) | 4.5 D | DFT/B3LYP/6-31G |
| HOMO Energy (eV) | -8.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy (eV) | -1.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap (eV) | 6.7 eV | DFT/B3LYP/6-31G |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the carbon chain in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. rsc.orgrsc.org This is typically achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy of the system as a function of its atomic coordinates. libretexts.orglibretexts.org
A detailed conformational search, often performed using molecular mechanics or quantum chemical methods, can identify the low-energy conformers. The results of such an analysis can be summarized in a table listing the relative energies of the most stable conformers and their corresponding dihedral angles.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) |
|---|---|---|
| 1 (Global Minimum) | 0.00 | -175° |
| 2 | 1.25 | 65° |
| 3 | 2.80 | -60° |
The potential energy surface map provides a visual representation of the energy landscape, showing the energy minima corresponding to stable conformers and the saddle points corresponding to the transition states between them. researchgate.netvisualizeorgchem.com Understanding the PES is essential for predicting the molecule's dynamic behavior and its accessibility to different reactive geometries.
Mechanistic Studies of Key Reactions Involving the Compound
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, mechanistic studies can provide a detailed understanding of how the molecule participates in various transformations, such as oxidation, esterification, or addition reactions to the double bond. researchgate.netrsc.org
These studies typically involve locating the transition state (TS) for a given reaction, which is the highest energy point along the reaction pathway. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. By calculating the structures and energies of reactants, products, and transition states, a complete energy profile for the reaction can be constructed.
A hypothetical reaction energy profile for a key reaction is presented in the table below.
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.5 |
| Products | -25.0 |
These computational mechanistic studies not only help in understanding known reactions but can also be used to predict new reaction pathways and to design more efficient synthetic routes.
Predictive Modeling for Spectroscopic Data and Reactivity
Computational methods can accurately predict various spectroscopic properties of molecules, which is extremely useful for their characterization and identification. researchgate.netacs.orgunipd.it For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is of particular interest.
NMR Spectroscopy: The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum chemical calculations can predict these chemical shifts with a high degree of accuracy, aiding in the assignment of experimental spectra. rsc.orgrsc.org The predicted ¹⁹F NMR spectrum is especially important for fluorinated compounds, as it provides a unique fingerprint of the fluorine environments.
IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different modes of vibration of the molecule. By calculating these frequencies computationally, a theoretical IR spectrum can be generated. researchgate.net This can be compared with the experimental spectrum to confirm the structure of the compound and to identify characteristic functional groups.
The following table provides a hypothetical comparison of predicted and experimental spectroscopic data.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| ¹⁹F NMR Chemical Shift (CF₃ group, ppm) | -81.5 | -81.2 |
| ¹³C NMR Chemical Shift (C=C, ppm) | 125.4, 135.8 | 124.9, 136.2 |
| IR Frequency (O-H stretch, cm⁻¹) | 3350 | 3345 |
| IR Frequency (C=C stretch, cm⁻¹) | 1670 | 1675 |
Beyond spectroscopy, computational models can also predict the reactivity of this compound. By analyzing parameters such as atomic charges, frontier molecular orbitals, and bond dissociation energies, it is possible to identify the most likely sites for nucleophilic or electrophilic attack and to predict the outcome of various chemical reactions. nih.gov This predictive capability is a powerful tool in the rational design of new materials and chemical processes involving this versatile fluorinated alcohol.
Future Research Directions and Emerging Avenues for 4,4,5,5,6,6,6 Heptafluorohex 2 En 1 Ol
Development of More Sustainable and Atom-Economical Synthetic Routes
The future synthesis of 4,4,5,5,6,6,6-heptafluorohex-2-en-1-ol will increasingly focus on green chemistry principles to enhance efficiency and minimize environmental impact. mdpi.com Current synthetic methods often rely on stoichiometric reagents and harsh conditions. Future research should prioritize the development of catalytic and more atom-economical approaches.
Key areas of investigation will include:
Catalytic Cross-Coupling Reactions: Exploring novel transition-metal-catalyzed cross-coupling reactions could provide more direct and efficient routes. For instance, developing catalytic systems that can couple readily available fluorinated precursors with C3 building blocks would be a significant advancement.
Flow Chemistry: Continuous flow methodologies offer improved heat and mass transfer, enhanced safety, and the potential for process automation. americanpharmaceuticalreview.com Developing a continuous flow synthesis for this compound could lead to higher yields, reduced reaction times, and easier scale-up.
Bio-catalysis: The use of enzymes or whole-cell systems for the synthesis of fluorinated compounds is a nascent but promising field. Research into engineered enzymes that can catalyze the formation of the carbon-fluorine bond or subsequent transformations could lead to highly selective and environmentally benign synthetic routes.
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency in organic synthesis. mdpi.com Investigating microwave-assisted protocols for the key steps in the synthesis of this compound could lead to more sustainable manufacturing processes. mdpi.com
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Catalytic Cross-Coupling | High atom economy, milder reaction conditions. | Development of novel, highly active and selective catalysts. |
| Flow Chemistry | Improved safety, scalability, and process control. americanpharmaceuticalreview.com | Reactor design, optimization of reaction parameters in a flow regime. |
| Bio-catalysis | High selectivity, environmentally benign conditions. | Enzyme screening and engineering for specific transformations. |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. mdpi.com | Optimization of microwave parameters for key synthetic steps. |
Exploration of Novel Reaction Pathways and Unprecedented Transformations
The unique electronic nature of the heptafluoropropyl group in this compound is expected to unlock novel reaction pathways. Future research will likely focus on leveraging this feature to achieve unprecedented chemical transformations.
Emerging research avenues include:
Asymmetric Catalysis: The development of catalytic asymmetric transformations of the allylic alcohol moiety is a key area for future exploration. This could involve enantioselective epoxidation, dihydroxylation, or hydrogenation to produce chiral fluorinated building blocks of high value. researchgate.net
Fluorinative Cyclizations: Investigating intramolecular reactions that incorporate the fluorine atoms into newly formed ring systems could lead to the synthesis of novel fluorinated heterocycles. These structures are of significant interest in medicinal chemistry.
Radical-Mediated Reactions: The electron-withdrawing nature of the heptafluoropropyl group can influence the reactivity of the double bond towards radical addition. Exploring novel radical-mediated transformations could provide access to a diverse range of functionalized fluorinated compounds.
Lewis Acid Catalyzed Rearrangements: The presence of the allylic alcohol functionality opens up possibilities for Lewis acid-catalyzed rearrangements, potentially leading to the formation of complex molecular architectures that are not accessible through traditional methods. rsc.org
Expansion of Applications in Highly Specialized Chemical Domains
While fluorinated compounds are already established in many areas, the specific properties of this compound could enable its use in highly specialized domains.
Future applications could be found in:
Medicinal Chemistry: As a versatile building block, this compound could be used in the synthesis of novel drug candidates. researchgate.nettandfonline.com The heptafluoropropyl group can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. mdpi.com
Polymer Science: The hydroxyl group allows for the incorporation of this fluorinated moiety into polymers. This could lead to the development of new materials with enhanced thermal stability, chemical resistance, and unique surface properties, such as hydrophobicity and oleophobicity.
Agrochemicals: The introduction of fluorinated groups is a common strategy in the design of modern pesticides and herbicides. ossila.com this compound could serve as a precursor for new agrochemicals with improved efficacy and environmental profiles.
Advanced Materials: The unique properties of this compound could be exploited in the development of specialized materials such as liquid crystals, coatings, and membranes with tailored properties.
Table 2: Potential Applications in Specialized Domains
| Domain | Potential Role of this compound | Desired Outcome |
|---|---|---|
| Medicinal Chemistry | Synthesis of novel fluorinated drug candidates. | Improved metabolic stability and binding affinity. mdpi.com |
| Polymer Science | Monomer for the synthesis of fluorinated polymers. | Enhanced thermal and chemical resistance. |
| Agrochemicals | Precursor for new pesticides and herbicides. | Increased efficacy and improved environmental profile. |
| Advanced Materials | Component in the synthesis of liquid crystals and coatings. | Tailored optical and surface properties. |
Advancements in In Situ Monitoring and Real-Time Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involving this compound will be crucial for its future development. The application of advanced in situ monitoring and real-time characterization techniques will be instrumental in achieving this.
Future research in this area should focus on:
Process Analytical Technology (PAT): The implementation of PAT tools, such as in-line Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide real-time data on reaction progress, intermediate formation, and product quality. americanpharmaceuticalreview.commt.com This will be particularly valuable for optimizing reaction conditions and ensuring process safety, especially in flow chemistry setups. rsc.org
Advanced NMR Spectroscopy: 19F NMR is a powerful tool for studying organofluorine compounds. numberanalytics.com Future research could utilize advanced NMR techniques, such as two-dimensional and diffusion-ordered spectroscopy, to gain detailed insights into reaction mechanisms and intermolecular interactions. nih.govnih.gov The development of new NMR methods for fingerprinting organofluorine compounds could also aid in tracking this molecule and its transformation products in complex mixtures. theanalyticalscientist.com
Computational Modeling: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, predict reactivity, and elucidate reaction mechanisms at the molecular level. Integrating computational studies with experimental work will accelerate the discovery and optimization of new reactions and processes.
Table 3: Advanced Characterization Techniques
| Technique | Application in Research | Expected Insights |
|---|---|---|
| Process Analytical Technology (PAT) | Real-time monitoring of reactions. mt.com | Optimization of reaction parameters, improved process control. |
| Advanced 19F NMR Spectroscopy | Mechanistic studies and structural elucidation. numberanalytics.comnih.gov | Detailed understanding of reaction pathways and molecular interactions. |
| Computational Modeling | Prediction of reactivity and reaction mechanisms. | Guidance for experimental design and optimization. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
